2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with 4-bromobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core . The chlorination and subsequent piperazine substitution are carried out using appropriate reagents like thionyl chloride and piperazine . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-cancer, anti-inflammatory, and anti-microbial activities.
Biological Studies: The compound is used in studying the inhibition of specific enzymes and receptors.
Material Science: It is employed in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine include:
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine and chlorine substituents, resulting in different biological activities.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Similar structure but without the piperazine moiety, leading to different pharmacological properties.
Properties
Molecular Formula |
C18H18BrClN4 |
---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-chloro-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18BrClN4/c19-14-3-1-13(2-4-14)18-16(12-23-9-7-21-8-10-23)24-11-15(20)5-6-17(24)22-18/h1-6,11,21H,7-10,12H2 |
InChI Key |
PISSAXWFORVRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.